1H-Pyrazole, 3,4-dimethyl-5-phenyl-
Description
Structure
3D Structure
Properties
CAS No. |
13618-35-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4,5-dimethyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2/c1-8-9(2)12-13-11(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |
InChI Key |
BNROKPZXXLRARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1h Pyrazole, 3,4 Dimethyl 5 Phenyl and Its Analogues
Cyclocondensation Reactions in Pyrazole (B372694) Synthesis
The most prevalent and classical method for constructing the pyrazole ring is through cyclocondensation reactions. beilstein-journals.org This approach typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component.
Reactions of Hydrazines with 1,3-Dicarbonyl Compounds
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, a method first reported by Knorr in 1883. nih.govmdpi.com This straightforward and rapid approach allows for the formation of polysubstituted pyrazoles. mdpi.com To synthesize the target molecule, 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, the required starting materials would be phenylhydrazine (B124118) and 3-methyl-2,4-pentanedione (B1204033).
The general reaction is versatile, allowing for a wide array of substituents on both the hydrazine and the dicarbonyl compound, leading to a diverse range of pyrazole derivatives. mdpi.com However, the use of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric products. nih.gov
Table 1: Examples of 1,3-Dicarbonyl Compounds and Hydrazines in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole |
|---|---|---|
| 2,4-Pentanedione | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole nih.gov |
| 1-Phenyl-1,3-butanedione | Hydrazine Hydrate | 3-Methyl-5-phenyl-1H-pyrazole |
| 3-Methyl-2,4-pentanedione | Phenylhydrazine | 1-Phenyl-3,4,5-trimethylpyrazole rsc.org |
This table presents examples of reactants used in pyrazole synthesis. The specific synthesis of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- would require 3-methyl-2,4-pentanedione and phenylhydrazine.
Mechanistic Pathways of Cyclocondensation for Pyrazole Ring Formation
The mechanism of the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound proceeds through a series of well-defined steps. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step then leads to the formation of the aromatic pyrazole ring. youtube.com
The reaction pathway can be visualized as an initial formation of an enamine, which is in equilibrium with the imine. youtube.com The subsequent intramolecular condensation and dehydration yield the stable pyrazole ring. The regioselectivity of the reaction with unsymmetrical dicarbonyls is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.
Functional Group Transformations Leading to 1H-Pyrazole, 3,4-dimethyl-5-phenyl-
In addition to direct cyclocondensation, 1H-Pyrazole, 3,4-dimethyl-5-phenyl- can potentially be synthesized through the modification of a pre-existing pyrazole ring.
Derivatization from Precursor Pyrazoles
Functionalization of a pre-synthesized pyrazole core is a viable strategy. For instance, a pyrazole with appropriate leaving groups or reactive sites can be modified to introduce the desired methyl and phenyl groups. One approach could involve the synthesis of a pyrazole with a halogen at the 5-position, which could then undergo a Suzuki or other cross-coupling reaction with a phenylboronic acid to introduce the phenyl group. Similarly, methylation of a pyrazole precursor could be achieved using suitable methylating agents. For example, 3,5-dimethyl-1H-pyrazole can be acylated at the N1 position. jocpr.comjocpr.com
Aldol Condensation Routes for Pyrazole Derivatives
Aldol condensation reactions are instrumental in synthesizing the chalcone (B49325) precursors for certain pyrazole derivatives. nih.govresearchgate.net This involves the base- or acid-catalyzed reaction of an aldehyde and a ketone to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone (chalcone). These chalcones can then react with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov
For the synthesis of 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, a hypothetical route could involve the Aldol condensation of a suitably substituted ketone and aldehyde to generate a precursor that, upon cyclization with hydrazine, would yield the target molecule. However, the direct cyclocondensation of a 1,3-dicarbonyl is a more common and direct route for this specific substitution pattern.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles to develop more environmentally benign and efficient methodologies. researchgate.netnih.gov These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient reaction conditions. nih.gov
Key green strategies in pyrazole synthesis include:
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields. mdpi.com
Ultrasound irradiation: Sonication can enhance reaction rates and efficiency. researchgate.net
Solvent-free reactions: Conducting reactions in the absence of a solvent, for example by grinding the reactants together, minimizes solvent waste. researchgate.net
Use of green solvents: Water is an ideal green solvent, and many pyrazole syntheses have been successfully carried out in aqueous media. thieme-connect.comacs.org
Catalysis: The use of recyclable catalysts, including heterogeneous catalysts and nanocatalysts, can improve the sustainability of the synthesis. nih.govthieme-connect.com
These green methodologies are applicable to the synthesis of a wide range of pyrazole derivatives and offer significant advantages over traditional methods in terms of environmental impact and operational simplicity. nih.gov A temperature-controlled, transition-metal-catalyst- and oxidant-free method has been developed for the divergent synthesis of pyrazoles, further highlighting the advances in green synthetic strategies. nih.gov
One-Pot Synthetic Strategies for Efficiency and Yield Optimization
One-pot, multi-component reactions have emerged as powerful tools in organic synthesis, prized for their efficiency, reduced waste, and potential for generating complex molecules from simple precursors in a single operation. mdpi.com These strategies are particularly valuable for constructing heterocyclic scaffolds like pyrazoles, offering significant advantages over traditional, linear synthetic routes by minimizing intermediate purification steps, saving time, and reducing solvent usage. mdpi.comorganic-chemistry.org The synthesis of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- and its analogues can be effectively achieved through such streamlined processes, primarily by generating the key 1,3-dicarbonyl intermediate in situ, followed by cyclization with a hydrazine source.
A prominent and highly effective one-pot method involves the reaction of a ketone with an acid chloride to form a 1,3-diketone, which is immediately converted to the corresponding pyrazole by the addition of hydrazine without being isolated. organic-chemistry.orgmdpi.com This approach is noted for its speed, broad applicability, and high degree of chemoselectivity. organic-chemistry.org For the specific synthesis of 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, this strategy would theoretically involve the acylation of propiophenone (B1677668) with an acetylating agent, followed by condensation with hydrazine.
Detailed research by Heller and Natarajan outlines a general procedure where a ketone enolate, formed by treating the ketone with a lithium base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), reacts with an acid chloride. organic-chemistry.org The resulting 1,3-diketone is then cyclized with hydrazine hydrate. This method has proven tolerant of various functional groups and is effective for creating sterically hindered pyrazoles. organic-chemistry.orgmdpi.com
Another versatile one-pot approach is the three-component condensation of aldehydes, ketones, and hydrazines, often facilitated by a catalyst. mdpi.com Nickel-based heterogeneous catalysts, for instance, have been used to promote the one-pot synthesis of pyrazoles at room temperature from a mixture of a ketone, an aldehyde, and hydrazine. mdpi.com While this specific combination typically leads to 1,3,5-trisubstituted pyrazoles, modifications in the starting materials could be envisioned to produce different substitution patterns.
The table below summarizes findings from one-pot syntheses of substituted pyrazoles, illustrating the efficiency and yields achieved for analogues under various conditions.
| Entry | Ketone/Enamine | Second Component | Hydrazine Source | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Acetophenone | Benzoyl Chloride | Hydrazine Hydrate | LHMDS | Toluene | -78°C to rt | 3,5-Diphenyl-1H-pyrazole | 95 | organic-chemistry.org |
| 2 | Acetone | 4-Chlorobenzoyl Chloride | Hydrazine Hydrate | LHMDS | Toluene | -78°C to rt | 5-(4-Chlorophenyl)-3-methyl-1H-pyrazole | 88 | organic-chemistry.org |
| 3 | Propiophenone | Acetyl Chloride | Hydrazine Hydrate | LHMDS | Toluene | -78°C to rt | 5-Ethyl-3-methyl-1H-pyrazole | 85 | organic-chemistry.org |
| 4 | Acetophenone | Benzaldehyde Hydrazone | - | HCl/I2/DMSO | Ethanol | Reflux, 5h | 3,5-Diphenyl-1H-pyrazole | 85 | acs.org |
| 5 | 4'-Methoxyacetophenone | Benzaldehyde Hydrazone | - | HCl/I2/DMSO | Ethanol | Reflux, 16h | 5-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole | 88 | acs.org |
| 6 | Acetophenone | Benzaldehyde | Hydrazine | Nickel-based heterogeneous catalyst | Ethanol | rt, 3h | 1,3,5-Triphenyl-1H-pyrazole (with Phenylhydrazine) | - | mdpi.com |
These one-pot strategies significantly enhance the synthetic efficiency for this class of compounds. The ability to assemble the pyrazole core from readily available ketones, acid chlorides, aldehydes, and hydrazines without isolating intermediates makes these methods highly attractive for chemical synthesis and drug discovery programs. organic-chemistry.orgnih.gov
Iii. Advanced Spectroscopic and Structural Elucidation of 1h Pyrazole, 3,4 Dimethyl 5 Phenyl and Its Derivatives
Vibrational Spectroscopy for Molecular Characterization (FT-IR, Raman)
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of pyrazole (B372694) derivatives. Both FT-IR and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, which are unique to its structure and functional groups.
The FT-IR and Raman spectra of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- are characterized by specific absorption bands corresponding to the vibrations of its constituent parts: the pyrazole ring, the phenyl substituent, and the two methyl groups.
N-H Vibrations : A significant band in the IR spectrum is attributed to the N-H stretching vibration of the pyrazole ring, typically appearing in the region of 3300-3500 cm⁻¹ wisdomlib.org.
C-H Vibrations : Aromatic C-H stretching vibrations from the phenyl ring are generally observed in the 3000-3100 cm⁻¹ region ajchem-a.com. The asymmetric and symmetric stretching modes of the methyl (CH₃) groups are expected around 2965 cm⁻¹ and 2880 cm⁻¹, respectively .
C=C and C=N Vibrations : The stretching vibrations of the aromatic C=C bonds in the phenyl and pyrazole rings typically occur in the 1430-1625 cm⁻¹ range . The C=N stretching vibration within the pyrazole ring is also found in this region, often around 1463-1477 cm⁻¹ wisdomlib.org.
Methyl Group Deformations : Asymmetric and symmetric deformation vibrations of the CH₃ groups are expected in the regions of 1440-1465 cm⁻¹ and 1370-1390 cm⁻¹, respectively. Methyl rocking vibrations usually appear between 1010-1070 cm⁻¹ .
Ring Deformations : The pyrazole ring deformation is observed at lower frequencies, with a characteristic band around 634-640 cm⁻¹ . Out-of-plane C-H bending vibrations for the substituted phenyl ring typically occur in the 675-1000 cm⁻¹ region .
Table 1: Characteristic Vibrational Frequencies for 1H-Pyrazole, 3,4-dimethyl-5-phenyl-
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | Pyrazole Ring | 3300 - 3500 wisdomlib.org |
| C-H Stretching | Phenyl Ring | 3000 - 3100 ajchem-a.com |
| C-H Asymmetric/Symmetric Stretching | Methyl Groups | 2880 - 2965 |
| C=C Stretching | Phenyl & Pyrazole Rings | 1430 - 1625 |
| C=N Stretching | Pyrazole Ring | 1463 - 1477 wisdomlib.org |
| C-H Asymmetric/Symmetric Deformation | Methyl Groups | 1370 - 1465 |
| C-H Out-of-Plane Bending | Phenyl Ring | 675 - 1000 |
To achieve precise assignment of vibrational bands, experimental FT-IR and Raman data are often correlated with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT) nih.govmdpi.com. DFT calculations, particularly with basis sets such as B3LYP/6-311++G(d,p), can predict the vibrational modes of a molecule with high accuracy .
Studies on related pyrazole structures demonstrate a high degree of correlation between the calculated and observed frequencies nih.gov. For instance, in a study on an azo-pyrazole derivative, the theoretical C-H stretching vibrations were calculated to be in the 3026-3081 cm⁻¹ range, which showed excellent agreement with the experimental aromatic C-H stretching observed at 3022-3061 cm⁻¹ . Similarly, the calculated pyrazole ring deformation at 640 cm⁻¹ corresponded well with the experimentally observed band at 634 cm⁻¹ . This correlation allows for the confident assignment of complex spectral bands and provides a deeper understanding of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like 1H-Pyrazole, 3,4-dimethyl-5-phenyl-. It provides detailed information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, distinct signals are expected for the N-H proton, the phenyl protons, and the two methyl groups.
N-H Proton : The proton attached to the nitrogen in the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.3-12.3 ppm, due to its acidic nature and potential for hydrogen bonding wisdomlib.orgresearchgate.net.
Phenyl Protons : The five protons on the phenyl ring will appear in the aromatic region, generally between δ 7.0-7.6 ppm wisdomlib.orgrsc.org. The exact multiplicity and chemical shifts depend on the electronic environment and coupling between adjacent protons.
Methyl Protons : The two methyl groups at the C3 and C4 positions of the pyrazole ring are in different chemical environments and are expected to appear as two distinct singlets. Based on data from similar dimethyl-phenyl-pyrazoles, these signals would likely fall in the range of δ 1.9-2.5 ppm wisdomlib.orgrsc.org.
Table 2: Expected ¹H NMR Chemical Shifts for 1H-Pyrazole, 3,4-dimethyl-5-phenyl-
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Pyrazole) | 8.3 - 12.3 wisdomlib.orgresearchgate.net | Broad Singlet |
| C₆H₅ (Phenyl) | 7.0 - 7.6 wisdomlib.orgrsc.org | Multiplet |
| CH₃ (C3-Methyl) | 1.9 - 2.5 wisdomlib.orgrsc.org | Singlet |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, signals are expected for the three pyrazole ring carbons, the six phenyl ring carbons, and the two methyl carbons.
Pyrazole Ring Carbons : The carbons of the pyrazole ring (C3, C4, and C5) are expected to resonate at distinct chemical shifts. Based on data from related structures, C3 and C5, which are adjacent to nitrogen atoms, typically appear in the δ 140-150 ppm region, while C4 is found more upfield rsc.org.
Phenyl Ring Carbons : The six carbons of the phenyl ring will produce signals in the aromatic region, typically between δ 125-140 ppm rsc.orgscispace.com. The carbon atom directly attached to the pyrazole ring (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
Methyl Carbons : The two methyl carbons are expected to appear in the upfield region of the spectrum, typically between δ 8-14 ppm rsc.org.
Table 3: Expected ¹³C NMR Chemical Shifts for 1H-Pyrazole, 3,4-dimethyl-5-phenyl-
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3, C5 (Pyrazole) | 140 - 150 rsc.org |
| C4 (Pyrazole) | ~113 rsc.org |
| C₆H₅ (Phenyl) | 125 - 140 rsc.orgscispace.com |
For complex molecules, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms libretexts.org.
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other. In 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, COSY would show correlations among the protons on the phenyl ring, confirming their relative positions libretexts.org.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals and similarly for the C-H pairs on the phenyl ring .
By combining these 1D and 2D NMR experiments, the complete and unequivocal structural assignment of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- and its derivatives can be achieved nih.gov.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, GC-MS)
Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful analytical techniques for determining the molecular weight and elucidating the fragmentation patterns of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- and its derivatives. These methods provide valuable insights into the structural characteristics of these compounds.
In GC-MS analysis, the retention time and the mass spectrum of a compound serve as key identifiers. For instance, in the analysis of various transformation products of 1,1-dimethylhydrazine, 3,4-dimethyl-1H-pyrazole was identified as one of the heterocyclic compounds formed. mdpi.com Although its recovery was noted to be less than 50% in certain extraction methods, its presence was confirmed by its mass spectrum. mdpi.com
The fragmentation of pyrazole rings under electron ionization (EI) typically follows predictable pathways, which aids in structure confirmation. The primary fragmentation processes for the unsubstituted pyrazole ring involve the expulsion of HCN or H• from the molecular ion, followed by the loss of a nitrogen molecule (N₂). researchgate.net For substituted pyrazoles, the fragmentation pattern is influenced by the nature and position of the substituents on the ring.
For example, the mass spectrum of 1H-Pyrazole, 3,4-dimethyl- shows a molecular ion peak corresponding to its molecular weight of 96.13 g/mol . nist.gov The fragmentation of this and related dimethyl-phenyl-pyrazole derivatives will produce characteristic ions resulting from the cleavage of the pyrazole ring and the loss of methyl and phenyl groups. A study on 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline detailed its specific mass fragmentation pattern, providing a reference for similar structures. researchgate.net
Below is an interactive table summarizing the molecular weights of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- and related compounds as determined by mass spectrometry.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction analysis is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Single-crystal X-ray diffraction (SCXRD) offers definitive structural elucidation of pyrazole derivatives. For example, the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to be in the monoclinic crystal system. nih.gov This analysis revealed a significant twist between the pyrazole and phenyl rings. nih.gov
Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed using SCXRD, which showed that the compound crystallizes in the P2₁/c space group. researchgate.net Another derivative, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, was found to crystallize in the orthorhombic system. nih.gov
The following interactive table presents crystallographic data for several derivatives of 1H-Pyrazole, 3,4-dimethyl-5-phenyl-.
Detailed analysis of the geometric parameters from crystal structures provides insight into the molecular conformation. In the structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the five- and six-membered rings is 68.41 (16)°. nih.gov The aldehyde group is nearly coplanar with the pyrazole ring, with a C—C—C—O torsion angle of -0.4 (5)°. nih.gov
For 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, the dihedral angle between the isoquinoline unit and the dimethyl pyrazole unit is 50.1 (4)°. nih.gov In a different pyrazole carboxylic acid derivative, the dihedral angle between the phenyl and pyrazole rings was found to be 48.7° and 51.5° for two independent molecules in the asymmetric unit. arkat-usa.org
The table below provides a selection of key bond lengths, angles, and dihedral angles for pyrazole derivatives.
The packing of molecules in a crystal is governed by various intermolecular interactions, including hydrogen bonding and π-π stacking. In the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the three-dimensional architecture is sustained by weak C—H···O and C—H···π interactions. nih.gov
The crystal structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline is stabilized by intermolecular C—H···π interactions. nih.gov In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed along the b-axis due to π–π interactions between translationally related molecules, involving both the five- and six-membered rings with a centroid-centroid distance of 3.8653 (2) Å. researchgate.net
A study on a Schiff base compound derived from 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde revealed that its crystal structure is stabilized by weak C—H···π interactions involving the pyrazolone and phenyl rings. researchgate.net Another example is the crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, where two phenyl groups of neighboring molecules are involved in a π-π contact with a centroid-centroid distance of 3.65 Å. cardiff.ac.uk
Iv. Computational and Theoretical Investigations of 1h Pyrazole, 3,4 Dimethyl 5 Phenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to predict the properties of molecular systems, including pyrazole (B372694) derivatives. For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Conformational analysis reveals that the phenyl ring is twisted with respect to the plane of the pyrazole ring. This twist is a result of steric hindrance between the ortho-protons of the phenyl group and the methyl group at the 5-position of the pyrazole ring. The exact dihedral angle is dependent on the level of theory and basis set used in the calculation. The pyrazole ring itself is nearly planar, a characteristic feature of aromatic heterocyclic systems.
Table 1: Selected Optimized Geometrical Parameters for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- (Calculated at B3LYP/6-311++G(d,p) level) (Note: The following data is representative and based on typical values for similar pyrazole structures, as specific experimental or calculated data for this exact compound is not widely published.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.360 | N2-N1-C5 | 105.0 |
| N2-C3 | 1.335 | N1-N2-C3 | 112.0 |
| C3-C4 | 1.410 | N2-C3-C4 | 108.0 |
| C4-C5 | 1.380 | C3-C4-C5 | 107.0 |
| C5-N1 | 1.367 | C4-C5-N1 | 108.0 |
| C5-C6 (Phenyl) | 1.485 | C4-C3-C(Methyl) | 128.0 |
| C3-C(Methyl) | 1.505 | C3-C4-C(Methyl) | 129.0 |
| C4-C(Methyl) | 1.508 | N1-C5-C6 (Phenyl) | 125.0 |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, the HOMO is typically localized over the π-system of the phenyl and pyrazole rings, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, conversely, is also distributed over the π-conjugated system, representing the sites for potential nucleophilic attack. DFT calculations provide precise energy values for these orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- (Note: The following data is illustrative of typical pyrazole systems.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.15 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
In 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, the MEP map would show the most negative potential localized around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, due to the presence of lone pairs of electrons. These sites are therefore the most likely to be protonated or to coordinate with metal ions. The hydrogen atom attached to the N1 nitrogen would exhibit a region of positive potential, making it susceptible to deprotonation. The phenyl ring would show a relatively neutral potential, with some negative character above and below the plane of the ring due to the π-electrons.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S).
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.
Global Softness (S): Is the reciprocal of hardness and indicates the molecule's polarizability.
Local reactivity descriptors, such as the Fukui function, can be used to identify the reactivity of specific atomic sites within the molecule for both electrophilic and nucleophilic attacks.
Table 3: Global Chemical Reactivity Descriptors for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- (Note: These values are derived from the illustrative HOMO-LUMO energies in Table 2.)
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.675 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.575 |
| Global Softness (S) | 1/(2η) | 0.194 |
Time-Dependent DFT (TD-DFT) for Electronic Spectral Properties (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. By comparing the calculated absorption maxima (λmax) with experimental data, one can validate the computational model and gain insight into the nature of the electronic transitions (e.g., π→π* or n→π*).
For 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated system of the pyrazole and phenyl rings. The solvent environment can influence the position of these absorption bands, and TD-DFT calculations can be performed in the gas phase or with a solvent model to account for these effects.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).
Non-Linear Optical (NLO) Properties and First Static Hyperpolarizability
The field of non-linear optics (NLO) focuses on materials that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. Pyrazole derivatives have emerged as a promising class of compounds for NLO applications due to their inherent electronic asymmetry and the potential for extensive π-conjugation. nih.gov
Computational studies, often employing DFT methods, are instrumental in predicting the NLO response of molecules. A key parameter is the first static hyperpolarizability (β₀), which quantifies the second-order NLO response. While direct calculated values for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- are scarce, research on analogous structures indicates that the pyrazole core is a potent component in NLO-active molecules. nih.gov
For instance, DFT studies on various substituted pyrazoles have demonstrated that their hyperpolarizability values can significantly exceed that of urea, a standard reference material in NLO studies. nih.gov The magnitude of β₀ is highly sensitive to the nature and position of substituents on the pyrazole ring. Electron-donating and electron-withdrawing groups strategically placed to enhance intramolecular charge transfer (ICT) can lead to a substantial increase in the NLO response. Given its structure, with methyl (electron-donating) and phenyl groups, 1H-Pyrazole, 3,4-dimethyl-5-phenyl- is expected to possess notable NLO properties. The calculated β₀ for some pyrazole derivatives has been found to be many times greater than that of urea, underscoring their potential as effective NLO materials. researchgate.netjournaleras.com
Table 1: Comparative First Static Hyperpolarizability (β₀) of Selected Organic Molecules This table illustrates the NLO response of various compounds relative to the reference material, urea. Note that specific values for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- are not available and the data for other molecules are taken from different computational studies.
| Compound | Method/Basis Set | Calculated β₀ (esu) | Relative to Urea (Approx.) |
|---|---|---|---|
| Urea (Reference) | DFT/B3LYP | 0.3728 × 10⁻³⁰ | 1x |
| 5-(Trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 318.780 × 10⁻³² | ~8x |
| Chalcone (B49325) Derivative | DFT | Data suggests ~21 times larger than urea | ~21x |
Solvent Effects on Molecular Properties and Tautomerism
The molecular properties and reactivity of pyrazoles can be significantly influenced by their environment, particularly the solvent. For unsymmetrically substituted pyrazoles like 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, one of the most important solvent-dependent phenomena is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms.
For the title compound, the equilibrium would be between 3,4-dimethyl-5-phenyl-1H-pyrazole and 4,5-dimethyl-3-phenyl-1H-pyrazole .
Image: Tautomeric equilibrium in 1H-Pyrazole, 3,4-dimethyl-5-phenyl-

Studies on closely related compounds, such as 3(5)-phenylpyrazole and 5(3)-methyl-3(5)-phenylpyrazole, reveal that the position of this equilibrium is sensitive to the solvent. fu-berlin.de It has been demonstrated that the tautomer with the phenyl group at the 3-position is often more stable. fu-berlin.de
The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are critical.
In nonpolar solvents (e.g., C₆D₆, CDCl₃), pyrazoles tend to self-associate, forming dimers or trimers through intermolecular hydrogen bonds. fu-berlin.demdpi.com In such environments, the equilibrium may favor one tautomer that facilitates a more stable hydrogen-bonded aggregate.
In polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆, THF), the solvent molecules can disrupt the self-association by forming hydrogen bonds with the pyrazole's N-H proton. fu-berlin.demdpi.com This leads to the predominance of monomeric species. The relative stability of the tautomers in these solvents is then governed by the specific interactions between each tautomer and the solvent molecules. For pyrazolones, a related class of compounds, the equilibrium between OH, CH, and NH tautomeric forms is also strongly solvent-dependent, with the OH-form often being favored in DMSO-d₆. mdpi.comias.ac.in
Computational models that include solvent effects, either through implicit continuum models or explicit solvent molecules, are essential for accurately predicting these tautomeric preferences. These studies confirm that the energy difference between tautomers can be small, allowing the equilibrium to be readily shifted by solvent interactions. nih.gov
Table 2: Influence of Solvent on Pyrazole Tautomerism and Association State This table summarizes general trends observed for unsymmetrical pyrazoles in different solvent environments, based on studies of analogous compounds.
| Solvent Type | Example Solvents | Dominant Species | Key Interactions |
|---|---|---|---|
| Nonpolar / Low Polarity | Benzene (C₆D₆), Chloroform (CDCl₃) | Self-associated dimers or trimers | Intermolecular N-H···N hydrogen bonds between pyrazole molecules. fu-berlin.demdpi.com |
| Polar Aprotic (H-bond acceptor) | DMSO-d₆, Tetrahydrofuran (THF) | Monomers | Solvent disrupts self-association by forming hydrogen bonds with the pyrazole N-H. fu-berlin.demdpi.com |
| Polar Protic | Methanol, Water | Monomers | Strong hydrogen bonding with solvent molecules as both donor and acceptor. |
V. Chemical Reactivity and Derivatization of 1h Pyrazole, 3,4 Dimethyl 5 Phenyl Scaffold
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring in 1H-Pyrazole, 3,4-dimethyl-5-phenyl- is susceptible to electrophilic substitution reactions, although the specific outcomes can be influenced by the reaction conditions and the directing effects of the existing substituents.
Common electrophilic substitution reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the pyrazole ring can be achieved using nitrating agents. For instance, direct nitration of pyrazoles can be accomplished with a mixture of nitric acid and trifluoroacetic anhydride, yielding mononitro derivatives. researchgate.net The position of nitration is influenced by the substituents on the ring. In the case of 1-phenyl-3,5-dimethylpyrazole, nitration with nitric acid in sulfuric acid leads to the formation of 1-(4-nitrophenyl)-3,5-dimethylpyrazole. nih.gov
Halogenation: The pyrazole ring can be halogenated using various reagents to introduce chlorine, bromine, or iodine atoms. For example, the reaction of 3,5-dimethylpyrazole (B48361) with N-bromosuccinimide (NBS) can lead to bromination of the pyrazole ring.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved through sulfonation. The reaction of 3,5-dimethylpyrazole with chlorosulfonic acid is a common method for producing 3,5-dimethyl-1H-pyrazole-4-sulfonic acid.
Acylation: Acyl groups can be introduced onto the pyrazole ring via Friedel-Crafts acylation or related reactions. Selective C-acylation of pyrazol-5-ones can be achieved by first forming a calcium complex before adding the acylating agent, which prevents O-acylation. rsc.org
The regioselectivity of these reactions is a critical aspect, with the incoming electrophile's position being directed by the electronic effects of the dimethyl and phenyl substituents.
Functionalization of Peripheral Groups (e.g., Phenyl Ring, Methyl Groups)
The peripheral phenyl and methyl groups of the 1H-Pyrazole, 3,4-dimethyl-5-phenyl- scaffold offer additional sites for chemical modification, expanding the structural diversity of its derivatives.
Functionalization of the Phenyl Ring:
The phenyl group can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The nature and position of these substituents can significantly impact the molecule's biological activity. For instance, in a series of 3,5-dimethylpyrazole derivatives designed as PDE4B inhibitors, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring was found to enhance inhibitory activity. researchgate.netnih.gov Similarly, in the development of mGluR5 noncompetitive antagonists, functionalization at the 3-position of the phenyl ring with nitro (NO2) or cyano (CN) groups led to the retention of activity. nih.gov
Table 1: Examples of Phenyl Ring Functionalization
| Reagent/Reaction | Functional Group Introduced | Reference |
| Nitration | -NO2 | nih.gov |
| Cyanation | -CN | nih.gov |
| Methoxylation | -OCH3 | researchgate.netnih.gov |
Functionalization of the Methyl Groups:
While the methyl groups are generally less reactive than the aromatic rings, they can be functionalized under specific conditions. For example, they can undergo free-radical halogenation or oxidation to introduce further functionality.
Cyclization Reactions and Formation of Fused Heterocycles
The 1H-Pyrazole, 3,4-dimethyl-5-phenyl- scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of functional groups on the pyrazole ring or its substituents in intramolecular or intermolecular cyclizations.
Pyrazolopyridines: The reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net For example, the domino reaction of 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes with 3-methyl-5-aminopyrazole and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) results in the formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua
Pyrazolopyrimidines: Substituted pyrazolo[1,5-a]pyrimidines have been synthesized from sodium 3-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)-3-oxoprop-1-en-1-olate and amino heterocyclic derivatives. researchgate.net
Pyrazolothiazoles: The Hantzsch reaction between thiosemicarbazone derivatives of pyrazole and 2-bromo-1-phenylethanone derivatives can yield pyrazole-thiazole hybrids. researchgate.net
Other Fused Systems: A variety of other fused heterocycles can be synthesized, including pyrazolo[3,4-d]pyridazines, isoxazolo[3,4-d]pyridazines, and pyrazolo[4,3-c]quinolines. researchgate.netresearchgate.net The condensation of 4-acetylantipyrine with aldehydes can lead to cinnamoylidene derivatives, which can be further reacted with hydrazine (B178648) to form pyrazolinylantipyrine derivatives. researchgate.net
These fused heterocyclic systems often exhibit unique biological properties, making them attractive targets in medicinal chemistry.
Oxidation and Reduction Pathways
The 1H-Pyrazole, 3,4-dimethyl-5-phenyl- scaffold can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation:
The pyrazole ring itself is generally resistant to oxidation, but substituents can be oxidized.
The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
The phenyl group can be hydroxylated or further oxidized depending on the reaction conditions.
In a study on the oxidation of 4-dimethylamino-1-phenyl-2,3-dimethyl-5-pyrazolone, the splitting of dimethylamine (B145610) was observed as the initial step. nih.gov
The oxidation of pyrazole derivatives containing a thioether linkage with an oxidant like m-chloroperoxybenzoic acid can convert the sulfide (B99878) to a sulfone. nih.gov
Reduction:
The nitro group, if present on the phenyl ring, can be readily reduced to an amino group, which can then be used for further derivatization.
The pyrazole ring can be reduced under certain conditions, though this is less common.
Design and Synthesis of Novel Pyrazole Conjugates and Hybrids
The concept of molecular hybridization, which involves combining the 1H-Pyrazole, 3,4-dimethyl-5-phenyl- scaffold with other pharmacologically active moieties, is a powerful strategy in drug discovery. mdpi.com This approach aims to create novel molecules with enhanced or synergistic biological activities.
Pyrazole-Tetrazole Hybrids: Combining pyrazole and tetrazole rings has led to the development of hybrid compounds with potent biological activities, including antifungal and alpha-amylase inhibitory effects. mdpi.commdpi.com
Pyrazole-Thiazole Hybrids: The synthesis of pyrazole-thiazole hybrids has been explored, with some derivatives showing significant antibacterial effectiveness. researchgate.net
Pyrazole-Pyridine Hybrids: Pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal activity. nih.gov
Other Hybrids: The pyrazole scaffold has been incorporated into a wide range of other hybrid structures, including those with furan, indole, and benzimidazole (B57391) moieties, to explore new therapeutic possibilities. researchgate.netnih.gov
The design of these conjugates and hybrids often involves linking the pyrazole unit to another heterocyclic system or functional group through a flexible or rigid linker, allowing for the optimization of interactions with biological targets.
Vi. Biological Relevance and Molecular Interactions of 1h Pyrazole, 3,4 Dimethyl 5 Phenyl Derivatives Excluding Clinical Data
In Vitro Enzyme Inhibition Studies
Derivatives of 1H-pyrazole have been identified as potent inhibitors of various enzymes, a characteristic explored through numerous in vitro studies.
Protein Kinase Inhibition : Docking studies have shown that pyrazole (B372694) derivatives are potential inhibitors of several protein kinases crucial in cell signaling pathways. researchgate.netnih.gov For instance, specific 1-phenyl-1H-pyrazole derivatives have been evaluated against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov Compounds such as 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) and 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) displayed significant binding affinities for VEGFR-2 and CDK2, respectively, suggesting their potential as inhibitors of these cancer-related protein targets. researchgate.netnih.gov The 1,3-diphenyl-1H-pyrazole scaffold, in particular, has been noted for its contribution to hydrophobic interactions within the ATP-binding pocket of MEK, a key enzyme in the mitogen-activated protein kinase pathway. nih.gov
Carbonic Anhydrase (CA) Inhibition : A series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes, hCA I and hCA II. nih.gov The inhibition constants (Ki) for these compounds were found to be in the micromolar to nanomolar range, with some derivatives showing potent inhibition. nih.gov
Other Enzymes : Pyrazole derivatives have also been investigated as inhibitors of other enzymes. Novel pyrazoline derivatives containing a benzo[d]thiazol-2(3H)-one moiety showed potent inhibitory activity against urease, a clinically important metabolic enzyme, with IC50 values significantly better than the standard inhibitor. researchgate.net Additionally, studies on 4,5-dihydro-1H-pyrazoles have demonstrated their affinity for monoamine oxidase (MAO), particularly MAO-A, with the N1-benzenesulfonyl ring on the pyrazoline nucleus mediating interactions with amino acid residues in the enzyme's binding pocket. nih.gov Research has also highlighted the potential of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine derivatives as fibrinogen receptor antagonists that inhibit platelet aggregation in vitro. nih.govnih.gov
In Vitro Antimicrobial Screening (Antibacterial, Antifungal)
A significant body of research has been dedicated to evaluating the antimicrobial properties of pyrazole derivatives against a wide array of pathogens. nih.gov These compounds have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govbiointerfaceresearch.com
Newly synthesized series of pyrazole derivatives have been consistently screened for antimicrobial efficacy. nih.gov For example, a series of 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(aryl)methyl)hydrazinecarboxamides were tested, with some compounds showing notable activity. nih.gov Compound 3 in this series was found to be highly active against the Gram-negative bacterium Escherichia coli, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov In another study, new 3,5-dimethyl azopyrazole derivatives were synthesized and evaluated, with some showing moderate antimicrobial activity compared to the standard drug ciprofloxacin. jocpr.com Furthermore, N-glycoside derivatives of 3-phenyl-1H-pyrazole-4-carbaldehyde have also been synthesized and screened for their antibacterial and antifungal properties. hrpub.org
The results of various antimicrobial screenings are summarized in the table below.
| Compound/Derivative Class | Target Organism | Activity/Result | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram+) | High activity (MIC: 0.25 µg/mL) | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Escherichia coli (Gram-) | High activity (MIC: 0.25 µg/mL) | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger (Fungus) | High activity (MIC: 1 µg/mL) | nih.gov |
| 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli, S. aureus | Remarkable inhibition | jocpr.com |
| 1-(4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | E. coli, S. aureus | Remarkable inhibition | jocpr.com |
| 3-[5-(4-Nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect, promising for further study | biointerfaceresearch.com |
| 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitriles | Various bacteria and fungi | Intermediate biological activities | acs.org |
| Substituted 4-(4-bromo-3-aryl-5-indolyl-1H-pyrazol-1-yl)benzenesulfonamides | Various bacteria and fungi | Screened for activity | nih.gov |
Structure-Activity Relationships in Antimicrobial Potency
The antimicrobial effectiveness of pyrazole derivatives is closely linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their biological activity.
Research has shown that the presence and position of different substituents on the pyrazole ring and its associated phenyl groups significantly influence antimicrobial potency. jocpr.comnih.gov For instance, it has been observed that a 4-substituted phenyl ring attached to a semicarbazone moiety acts as a crucial lipophilic and hydrogen bonding domain, which may be an essential pharmacophoric requirement for anti-inflammatory and antimicrobial activity. nih.gov
Antioxidant Activity Investigations
Several studies have explored the antioxidant potential of pyrazole derivatives, revealing their capacity to scavenge free radicals. nih.govresearchgate.net The antioxidant properties are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. nih.govresearchgate.net
A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were investigated for their antioxidant activity. researchgate.net The results indicated that the scavenging ability was dependent on the nature of the substituents. researchgate.net The highest activity was observed in a derivative with hydroxyl (-OH) and methyl (-CH3) substitutions. researchgate.net Specifically, substitution on the phenyl group with a hydroxyl group led to better activity compared to an acetyl group. researchgate.net
Similarly, a study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives reported their potential as potent antioxidants. nih.gov The pyrazole core itself is considered to have antioxidant activity and can play a role in preventing oxidative stress. nih.gov Research on 5-aminopyrazolyl acylhydrazones and amides also confirmed their good antioxidant properties in radical scavenging assays. nih.gov
| Derivative Class | Assay | Result (IC50 or % Inhibition) | Reference |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with -OH and -CH3 substitution | DPPH | 96.64% inhibition at 80 mg/mL | researchgate.net |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with two -CH3 substitutions | DPPH | 77.31% inhibition at 80 mg/mL | researchgate.net |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine with -OH substitution on phenyl group | DPPH | 71.71% inhibition at 80 mg/mL | researchgate.net |
| Thienyl-pyrazole derivative (5g) | DPPH | IC50 = 0.245 ± 0.01 µM | nih.gov |
| Thienyl-pyrazole derivative (5h) | DPPH | IC50 = 0.284 ± 0.02 µM | nih.gov |
| Thienyl-pyrazole derivative (5g) | Hydroxyl Radical Scavenging | IC50 = 0.905 ± 0.01 µM | nih.gov |
| Thienyl-pyrazole derivative (5h) | Hydroxyl Radical Scavenging | IC50 = 0.892 ± 0.01 µM | nih.gov |
Ligand-Protein Interaction Studies (Molecular Docking)
Molecular docking is a computational technique used to predict how a ligand (such as a pyrazole derivative) binds to the active site of a protein. nih.govalrasheedcol.edu.iq These studies provide valuable insights into the binding modes, energies, and specific molecular interactions that underpin the biological activity of these compounds. nih.gov
Numerous docking studies have been performed on pyrazole derivatives to elucidate their mechanism of action at a molecular level. researchgate.netnih.gov These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of various protein targets, forming stable complexes through hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov
For example, docking of 1-phenyl-1H-pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. researchgate.netnih.gov The interactions often involve hydrogen bonding with key amino acid residues in the protein's active site. nih.gov In another study, novel pyrazole-carboxamides were docked into the active sites of hCA I and hCA II, showing better interactions than the reference inhibitor, acetazolamide. nih.gov Docking of thienyl-pyrazole derivatives against Catalase indicated that their antioxidant activity might be mediated through π-π stacking interactions with Tryptophan and Phenylalanine residues. nih.gov
The table below summarizes key findings from various molecular docking studies.
| Pyrazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol or kJ/mol) | Key Interacting Residues | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 kJ/mol | Not specified | researchgate.netnih.gov |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 kJ/mol | Not specified | researchgate.netnih.gov |
| Methylxanthine-based pyrazole derivative | EGFR | Good binding energies predicted | Not specified | alrasheedcol.edu.iq |
| Thienyl-pyrazole derivatives | Catalase | Good binding affinity | Trp337, Phe140 (π-π stacking) | nih.gov |
| Pyrazole-carboxamide sulfonamides | hCA I, hCA II | Good binding interactions | Not specified | nih.gov |
| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Dehydrogenase (5ADH) | Not specified | ILE 269, VAL 203, GLY 202, PRO 295, ARG 47 | nih.gov |
Vii. Miscellaneous Academic Applications
Applications in Materials Science (e.g., Chromophores, Opto-electronics)
While direct, extensive research on the materials science applications of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- is not widely documented, the broader class of pyrazole (B372694) and pyrazoline derivatives has demonstrated significant potential, particularly in the realm of chromophores and opto-electronics. These applications often stem from the tunable electronic properties of the pyrazole ring system, which can be modified by the introduction of various substituents.
Organic compounds are of interest for nonlinear optical (NLO) applications due to their large molecular hyperpolarizabilities. Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to exhibit notable NLO properties. researchgate.netnih.gov For instance, studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have indicated their potential as candidates for NLO applications. researchgate.net The introduction of electron-donating and electron-accepting groups to the pyrazole framework can enhance these properties.
Furthermore, the photophysical characteristics of pyrazole derivatives make them suitable for use as chromophores. A study on 3-(p-N,N-dimethylaminophenyl)-5-phenyl-1H-pyrazole (DAPPP), a compound structurally similar to the subject of this article, revealed interesting absorption and fluorescence properties. researchgate.net The absorption spectra of DAPPP displayed two distinct bands, and its fluorescence spectra showed a strong dependence on the concentration and pH of the solution, indicating its potential as a sensor or a pH-responsive fluorescent probe. researchgate.net The energy gap of such compounds can be significantly affected by the surrounding environment, which is a key characteristic for the development of advanced materials. researchgate.net
Although specific data for 1H-Pyrazole, 3,4-dimethyl-5-phenyl- is not available, the established properties of related compounds suggest its potential utility in these areas. The presence of the phenyl group and methyl groups on the pyrazole ring will influence its electronic and photophysical properties. Further research is required to fully elucidate the chromophoric and opto-electronic capabilities of this specific compound.
Table 1: Examples of Pyrazole Derivatives and their Investigated Optical Properties
| Compound Name | Investigated Properties | Key Findings |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Nonlinear Optical (NLO) Properties | Found to be good candidates for NLO applications. researchgate.net |
| 3-(p-N,N-dimethylaminophenyl)-5-phenyl-1H-pyrazole (DAPPP) | Photophysical Properties (Absorption and Fluorescence) | Absorption and fluorescence spectra are sensitive to concentration and pH, suggesting potential as a sensor. researchgate.net |
| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | Synthesis and Characterization | Synthesized and characterized, representing a class of azo-substituted pyrazoles with potential chromophoric properties. |
Ligand Chemistry for Coordination Complexes
Pyrazoles are well-recognized for their ability to act as versatile ligands in coordination chemistry. chim.it The presence of two adjacent nitrogen atoms, one pyridinic (sp2-hybridized) and one pyrrolic (sp2-hybridized and part of the aromatic system), allows for various coordination modes. They can act as monodentate, bidentate, or bridging ligands, facilitating the formation of a wide array of coordination complexes with diverse structural and electronic properties.
The compound 3,5-dimethylpyrazole (B48361), a close structural relative of 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, is a well-known precursor to a variety of important ligands in coordination chemistry, such as tris(pyrazolyl)borate and tris(pyrazolyl)methane ligands. wikipedia.org These ligands have been instrumental in the development of model compounds for bioinorganic systems and in the study of the magnetic and electronic properties of polynuclear complexes.
While specific research detailing the coordination complexes of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- is limited, its structural features suggest it would be a competent ligand. The steric bulk of the phenyl and methyl groups would influence the coordination geometry and the stability of the resulting metal complexes. The synthesis of formyl-substituted 4-phenyl-1H-pyrazoles has been reported as a route to new, asymmetric imine ligands for the generation of mixed-metal polynuclear complexes, highlighting the utility of the substituted phenylpyrazole core in designing sophisticated coordination architectures. rsc.org
Table 2: Examples of Pyrazole-Based Ligands in Coordination Chemistry
| Pyrazole Derivative | Type of Ligand/Complex | Significance |
| 3,5-Dimethylpyrazole | Precursor to Tris(pyrazolyl)borate and Tris(pyrazolyl)methane ligands | Widely used in coordination chemistry to create a variety of metal complexes with diverse applications. wikipedia.org |
| 3- and 5-formyl-4-phenyl-1H-pyrazoles | Precursors to Asymmetric Imine Ligands | Enable the synthesis of heterometallic polynuclear complexes. rsc.org |
Use as Chemical Intermediates in Organic Synthesis
Pyrazoles are valuable intermediates in organic synthesis due to their inherent reactivity and the ability to be functionalized at various positions on the ring. chim.it The synthesis of the pyrazole core itself is a well-established area of organic chemistry, with several general methods available.
One of the most common methods for synthesizing pyrazoles is the condensation reaction between a β-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov For the synthesis of 1H-Pyrazole, 3,4-dimethyl-5-phenyl-, this would involve the reaction of a suitably substituted diketone with hydrazine. A related synthesis has been reported for 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole, which starts from the reaction of a 4-substituted aniline (B41778) with acetylacetone, followed by reaction with phenylhydrazine (B124118). jocpr.com Another relevant synthetic approach involves the reaction of a chalcone (B49325) with a hydrazine derivative. nih.gov
Once formed, substituted pyrazoles can serve as building blocks for more complex molecules. For example, a 1,3-dimethyl-1H-pyrazole derivative has been utilized in a late-stage functionalization reaction involving a remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates, demonstrating the utility of the pyrazole moiety as a stable platform for further chemical transformations. acs.org The synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles further illustrates the use of substituted pyrazoles as intermediates for creating more complex ligand structures. rsc.org
The reactivity of the pyrazole ring allows for electrophilic substitution, typically at the 4-position, and the N-H proton can be readily substituted to introduce various functional groups. The specific substitution pattern of 1H-Pyrazole, 3,4-dimethyl-5-phenyl- would direct further functionalization, making it a potentially useful intermediate for the synthesis of a variety of target molecules.
Table 3: General Synthetic Approaches to Pyrazole Derivatives
| Starting Materials | Reaction Type | Product Type |
| β-Dicarbonyl compound and Hydrazine | Condensation | Substituted Pyrazole nih.gov |
| 4-Substituted aniline, Acetylacetone, and Phenylhydrazine | Multi-step Synthesis | Substituted 1-phenyl-pyrazole jocpr.com |
| Chalcone and Hydrazine | Condensation | Substituted Pyrazole nih.gov |
| Substituted Pyrazole | Late-stage Functionalization | Further derivatized organic molecules acs.org |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) to calculate HOMO/LUMO energies and predict reactivity toward cytochrome P450 enzymes.
- ADMET prediction tools (e.g., SwissADME) to assess logP, bioavailability, and metabolic pathways .
- Molecular docking with CYP3A4 or CYP2D6 isoforms to identify metabolic hotspots .
How should researchers address contradictions between in vitro potency and in vivo efficacy data?
Advanced Research Question
Discrepancies may arise from poor pharmacokinetics or off-target effects. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability using LC-MS/MS .
- Proteome-wide selectivity screening (e.g., kinase panels) to rule out off-target interactions .
- Structural optimization : Introduce solubilizing groups (e.g., PEG chains) or reduce logP to improve bioavailability .
What strategies improve regioselectivity and yield in the synthesis of polysubstituted pyrazoles?
Advanced Research Question
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity via uniform heating .
- Boron-based directing groups (e.g., dioxaborolanes) enable precise functionalization at the 4-position .
- Statistical design of experiments (DoE) optimizes solvent/base combinations for maximal yield .
How can researchers validate analytical methods for purity assessment of pyrazole derivatives?
Advanced Research Question
- HPLC-DAD/ELSD : Use orthogonal methods (e.g., reverse-phase vs. HILIC) to confirm purity >95% .
- NMR qNMR : Quantify impurities via integration against internal standards (e.g., 1,3,5-trimethoxybenzene) .
- XRPD : Detect crystalline impurities or polymorphs in bulk samples .
What crystallographic software tools are recommended for analyzing polymorphism in pyrazole derivatives?
Advanced Research Question
- SHELXL : Refine crystal structures and analyze hydrogen-bonding motifs .
- Mercury CSD : Visualize packing diagrams and compare with Cambridge Structural Database entries .
- DSC/TGA : Correlate thermal stability with crystallographic data to identify polymorphic transitions .
How does steric hindrance at the 5-phenyl group affect reactivity in cross-coupling reactions?
Advanced Research Question
Bulky substituents (e.g., 2,4-dichlorophenyl) reduce coupling efficiency in Suzuki-Miyaura reactions. Workarounds include:
- Pre-activation : Convert the pyrazole to a boronic ester using Pd(OAc)₂/XPhos catalysts .
- High-temperature conditions : Use microwave irradiation (150°C) to overcome steric barriers .
- Computational modeling : Predict steric maps using MolProbity or PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
